Diselenodibutyric acid

Description

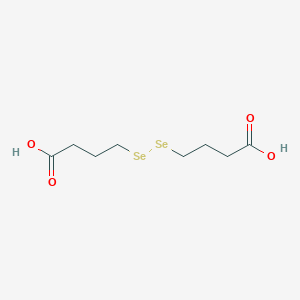

Diselenodibutyric acid (chemical structure: HOOC-(CH₂)₂-Se-Se-(CH₂)₂-COOH) is a selenoorganic compound characterized by a diselenide (-Se-Se-) bond bridging two butyric acid moieties. It serves as a critical intermediate in the synthesis of monoselenofatty acids, which are of interest in metabolic and radiopharmaceutical studies due to the incorporation of selenium, a trace element with redox-active properties . Early research by Spencer and Brody (1968) highlighted its role in biological systems, particularly in absorption, distribution, and excretion studies using the radioselenium isotope ⁷⁵Se . The diselenide bond distinguishes it from sulfur-containing analogs, imparting unique chemical stability and reactivity that influence its metabolic pathways and optical behavior .

Properties

CAS No. |

14362-48-2 |

|---|---|

Molecular Formula |

C8H14O4Se2 |

Molecular Weight |

332.1 g/mol |

IUPAC Name |

4-(3-carboxypropyldiselanyl)butanoic acid |

InChI |

InChI=1S/C8H14O4Se2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12) |

InChI Key |

WORSJCPMKUOXAD-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C[Se][Se]CCCC(=O)O |

Canonical SMILES |

C(CC(=O)O)C[Se][Se]CCCC(=O)O |

Pictograms |

Acute Toxic |

Synonyms |

4,4'-Diselenodibutyric acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Step 1: Saponification with Potassium Hydroxide

The ethyl ester undergoes saponification under basic conditions to yield the corresponding carboxylic acid.

Reaction:

Step 2: Formation of the Diselenide Bond

Subsequent reaction steps introduce selenium to form the diselenide bond. While specific reagents are not detailed in the literature, analogous methods for diselenide synthesis typically involve selenol (Se-H) oxidation or selenide coupling reactions .

Key Features of the Synthesis:

-

Starting Material: ω-Bromobutyric acid ethyl ester.

-

Conditions: Basic hydrolysis (saponification) followed by selenium incorporation.

-

Yield: Not explicitly quantified, but the method is validated for producing intermediates in selenofatty acid research .

Sulfide-Selenide Interchange Reactions

Diselenodibutyric acid participates in sulfide-selenide interchange reactions, where sulfur-containing compounds replace selenium atoms in the diselenide bond. This reactivity is critical for studying selenium metabolism and its biological interactions.

General Reaction Mechanism:

This interchange is hypothesized to occur in hepatic systems, contributing to selenium’s systemic distribution .

Metabolic Pathways

While not a direct chemical reaction, this compound’s metabolic fate involves:

Comparison with Similar Compounds

Table 1: Comparative Chiroptical and Structural Data

| Property | This compound | 2,2'-Dithiobisacetic Acid |

|---|---|---|

| Bond Type | Se-Se (bond length ~2.34 Å) | S-S (bond length ~2.06 Å) |

| CD Peak (pH 0.5) | Negative at 240 nm | Not reported |

| CD Peak (pH 4) | Positive at 260 nm | Weak positive at 250 nm |

| Bond Dissociation Energy | ~172 kJ/mol | ~268 kJ/mol |

Stability and Reactivity

The Se-Se bond’s lower dissociation energy (Table 1) renders this compound more reactive in redox reactions compared to its sulfur analog. This property is exploited in synthetic chemistry for controlled diselenide bond cleavage under mild reducing conditions. However, this also reduces its stability in acidic environments, as evidenced by pH-dependent CD spectral shifts .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing diselenodibutyric acid with high enantiomeric purity?

- Answer : Synthesis typically involves selenol-selenenylsulfide exchange reactions under controlled redox conditions. Key steps include:

- Using chiral catalysts or chiral auxiliaries to induce asymmetry in the diselenide bond.

- Optimizing reaction temperature (e.g., 0–25°C) and solvent polarity to minimize racemization.

- Validating enantiomeric purity via circular dichroism (CD) spectroscopy, as shown in pH-dependent CD spectral shifts (e.g., pH 0.5 vs. pH 4) .

Q. What analytical techniques are optimal for characterizing this compound’s structural and electronic properties?

- Answer : A combination of techniques is required:

- NMR spectroscopy (¹H, ¹³C, ⁷⁷Se) to confirm bond connectivity and selenium environments.

- CD spectroscopy to assess chiral configurations and pH-dependent conformational changes .

- X-ray crystallography for resolving absolute stereochemistry, though selenium’s weak scattering may necessitate synchrotron sources.

Q. How does pH influence the stability of this compound in aqueous solutions?

- Answer : Stability is pH-sensitive due to selenium’s redox activity. At low pH (e.g., pH < 2), protonation of selenol groups increases susceptibility to oxidation. Near-neutral pH (4–6), the diselenide bond remains intact, but alkaline conditions (pH > 8) may promote hydrolysis. Monitor via UV-Vis or CD spectroscopy to track degradation intermediates .

Advanced Research Questions

Q. What experimental designs can resolve contradictions in reported redox potentials of this compound across studies?

- Answer : Discrepancies often arise from variations in:

- Electrolyte composition : Use standardized buffer systems (e.g., phosphate vs. acetate) to isolate pH effects.

- Reference electrodes : Calibrate against Ag/AgCl or SHE to ensure consistency.

- Cyclic voltammetry parameters : Control scan rates (e.g., 50–100 mV/s) to minimize kinetic distortions. Comparative studies under identical conditions are critical .

Q. How can computational models predict this compound’s reactivity in selenol-selenenylsulfide exchanges?

- Answer : Density functional theory (DFT) simulations can:

- Map transition states and activation energies for bond-breaking/forming steps.

- Evaluate solvent effects (e.g., dielectric constant of water vs. DMSO) on reaction kinetics.

- Validate predictions with isotopic labeling experiments (e.g., ⁷⁷Se NMR) .

Q. What strategies mitigate selenium’s toxicity in biological studies involving this compound?

- Answer : To balance efficacy and safety:

- Employ chelating agents (e.g., EDTA) to sequester free selenium ions in cell cultures.

- Use sub-micromolar concentrations in cytotoxicity assays, validated via MTT or LDH leakage tests.

- Conduct pharmacokinetic modeling to predict tissue-specific accumulation .

Q. How do steric and electronic effects in this compound derivatives influence their antioxidant activity?

- Answer : Structure-activity relationships (SAR) can be probed via:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate redox potentials.

- Kinetic assays : Compare HAT (hydrogen atom transfer) vs. SET (single-electron transfer) mechanisms using DPPH or ABTS radicals.

- EPR spectroscopy to detect radical intermediates and confirm mechanistic pathways .

Methodological Guidance for Addressing Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.